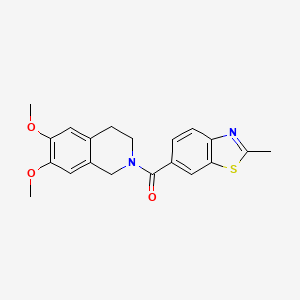
4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(嘧啶-2-基氨基)-N-(4-磺酰胺基苄基)苯甲酰胺是一种合成的有机化合物,在科学研究的各个领域引起了广泛关注。
准备方法
合成路线和反应条件
4-(嘧啶-2-基氨基)-N-(4-磺酰胺基苄基)苯甲酰胺的合成通常涉及多步有机反应。一条常见的路线包括以下步骤:
嘧啶环的形成: 嘧啶环可以通过β-二羰基化合物与胍衍生物之间的缩合反应合成。
胺化: 然后在受控条件下使用合适的胺源对嘧啶环进行胺化。
苯甲酰胺的形成: 苯甲酰胺部分通过涉及苯甲酰氯和胺的酰化反应引入。
磺酰胺的引入: 磺酰胺基团通过使用磺酰氯和胺的磺化反应添加。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模合成进行了优化。这包括使用连续流动反应器、反应条件的高通量筛选以及使用催化剂来提高反应效率和产率。
化学反应分析
反应类型
4-(嘧啶-2-基氨基)-N-(4-磺酰胺基苄基)苯甲酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以根据存在的官能团进行亲核或亲电取代反应。
常见的试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂在酸性或碱性条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂在无水条件下。
取代: 卤化剂、亲核试剂和亲电试剂在各种条件下(例如酸性、碱性或中性)。
主要形成的产物
氧化: 具有额外含氧官能团的氧化衍生物。
还原: 具有较少含氧官能团的还原衍生物。
取代: 具有新的官能团取代现有官能团的取代衍生物。
科学研究应用
4-(嘧啶-2-基氨基)-N-(4-磺酰胺基苄基)苯甲酰胺在科学研究中有多种应用,包括:
药物化学: 该化合物正在研究其作为治疗剂的潜力,特别是在治疗癌症和细菌感染等疾病方面。
生物学研究: 它被用作工具化合物来研究生物学途径和分子相互作用。
化学生物学: 该化合物用于化学生物学,以研究酶的功能和蛋白质-配体相互作用。
工业应用: 它可用于开发新材料和化学工艺。
作用机制
4-(嘧啶-2-基氨基)-N-(4-磺酰胺基苄基)苯甲酰胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以抑制或激活这些靶标,从而导致对细胞途径的下游影响。例如,它可能会抑制参与细胞增殖的关键酶,从而发挥抗癌作用。
相似化合物的比较
类似化合物
- 4-(嘧啶-2-基氨基)-N-(4-磺酰胺基苯基)苯甲酰胺
- 4-(嘧啶-2-基氨基)-N-(4-磺酰胺基苄基)苯胺
- 4-(嘧啶-2-基氨基)-N-(4-磺酰胺基苄基)苯乙酰胺
独特性
4-(嘧啶-2-基氨基)-N-(4-磺酰胺基苄基)苯甲酰胺是独特的,因为它具有独特的官能团组合,赋予其独特的化学和生物学特性。特别是,它的磺酰胺基团在药物化学中因其作为具有抗菌和利尿特性的药效团而闻名。
属性
分子式 |
C18H17N5O3S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
4-(pyrimidin-2-ylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C18H17N5O3S/c19-27(25,26)16-8-2-13(3-9-16)12-22-17(24)14-4-6-15(7-5-14)23-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,24)(H2,19,25,26)(H,20,21,23) |
InChI 键 |
VHJCYAOGTUIDLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12169524.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide](/img/structure/B12169527.png)
![2'-(butan-2-yl)-N-(4-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12169528.png)
![methyl 4-[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate](/img/structure/B12169545.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B12169556.png)

![4-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12169564.png)
![Tert-butyl (1-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12169571.png)
methanone](/img/structure/B12169576.png)
![N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B12169584.png)
![3-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-2-methyl-3H-indole](/img/structure/B12169590.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12169592.png)

